molecular formula C14H11ClINO B11179084 N-(3-chloro-4-methylphenyl)-2-iodobenzamide

N-(3-chloro-4-methylphenyl)-2-iodobenzamide

Cat. No.: B11179084
M. Wt: 371.60 g/mol
InChI Key: JRFNHBWTPPLYNV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-iodobenzamide is a halogenated benzamide derivative characterized by a 2-iodobenzoyl group linked to a 3-chloro-4-methyl-substituted aniline moiety. The iodine atom at the ortho position of the benzamide and the chloro-methyl substitution on the phenyl ring contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C14H11ClINO

Molecular Weight

371.60 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-iodobenzamide

InChI

InChI=1S/C14H11ClINO/c1-9-6-7-10(8-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

JRFNHBWTPPLYNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 2-iodobenzoic acid.

    Amidation Reaction: The 3-chloro-4-methylaniline is reacted with 2-iodobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The chloro and methyl groups on the phenyl ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carbonyl group to an alcohol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.

    Oxidation Products: The oxidation of the methyl group can yield carboxylic acids.

    Reduction Products: The reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Biological Research

Biological Pathway Studies
N-(3-chloro-4-methylphenyl)-2-iodobenzamide can serve as a tool for studying biological pathways due to its ability to interact with cellular components. Its potential role in modulating enzyme activity makes it valuable for exploring metabolic processes and signaling pathways in cells.

Antimicrobial Properties
While the primary focus has been on its anticancer properties, there is ongoing research into its antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various pathogens, suggesting that this compound may also possess such properties.

Chemical Synthesis

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential therapeutic applications.

Case Study 1: Anticancer Activity

A study focusing on related benzamide derivatives demonstrated that modifications at specific positions significantly enhance their anticancer properties. The incorporation of halogen atoms, particularly iodine, was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Biological Interaction

Research on compounds similar to this compound has highlighted their ability to bind selectively to sigma receptors, which are implicated in various neurological disorders and cancers. This suggests a potential pathway for therapeutic intervention using this compound.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity, while bulky groups (e.g., cyclohexyl-thiadiazole in ) influence steric hindrance and solubility.

Comparison with Non-Iodinated Analogues

Non-iodinated benzamides provide insight into the role of iodine in the target compound:

Compound Name Substituents on Amide Nitrogen Molecular Formula Melting Point (°C) Key Differences Reference
3-chloro-N-phenyl-phthalimide Phenyl (phthalimide backbone) C₁₄H₈ClNO₂ Not reported Rigid planar structure; used in polyimide synthesis
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl C₁₅H₁₃ClN₂O₃ Not reported Nitro group enhances redox activity
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide 4-chloro-3-methylphenyl, 3-amino-4-chloro C₁₅H₁₂Cl₂N₂O Not reported Amino group enables hydrogen bonding

Key Observations :

  • Iodine vs. Nitro/Chloro: Iodine’s larger atomic radius and polarizability distinguish it from smaller halogens (Cl) or functional groups (NO₂), affecting intermolecular interactions.
  • Flexibility: Non-iodinated compounds like 3-chloro-N-phenyl-phthalimide () exhibit rigidity due to the phthalimide backbone, whereas iodobenzamides may adopt more flexible conformations.

Biological Activity

N-(3-chloro-4-methylphenyl)-2-iodobenzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. Its unique structural features, including a chloro and methyl group on the phenyl ring and an iodine atom attached to the benzamide moiety, suggest significant interactions with various biological targets.

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer properties. Preliminary studies suggest that it may inhibit tumor growth by interacting with proteins involved in cancer cell signaling pathways. This compound's structural characteristics enable it to affect cellular pathways critical for cancer progression, although specific efficacy data remains limited.

The proposed mechanism of action involves the compound's ability to bind to certain enzymes or receptors, thereby inhibiting their activity. For instance, it may act as an inhibitor of tyrosine kinases by blocking the ATP-binding site, which disrupts phosphorylation processes essential for cell growth and proliferation.

Enzyme Inhibition Studies

In vitro studies have shown that compounds structurally similar to this compound can inhibit various enzymes, including carbonic anhydrase and proteases. These studies highlight the compound's potential as a therapeutic agent in diseases where these enzymes play a crucial role .

Comparison of Biological Activities

CompoundBiological ActivityTarget EnzymeReference
This compoundAnti-cancerTyrosine Kinase
Similar Compound AEnzyme InhibitionCarbonic Anhydrase
Similar Compound BProtease InhibitionHIV Protease

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Aromatic Substitution : The iodine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : This compound can undergo oxidation to form quinones or reduction to yield amines.
  • Palladium-Catalyzed Cross-Coupling : The presence of the iodine atom makes it suitable for cross-coupling reactions.

Case Study 1: Anti-Cancer Efficacy

In a study examining the anti-cancer efficacy of related compounds, it was found that those with similar halogenated aromatic structures demonstrated significant inhibition of tumor cell lines. While specific data on this compound is still emerging, these findings support its potential as a candidate for further development as an anti-cancer drug.

Case Study 2: Enzyme Interaction

Another investigation focused on enzyme interaction revealed that compounds with similar structural motifs exhibited varying degrees of inhibition against key metabolic enzymes. Molecular docking studies suggested that this compound could effectively bind to target proteins involved in cancer metabolism, warranting further exploration into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-iodobenzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 2-iodobenzoic acid derivatives and 3-chloro-4-methylaniline. Key steps include:

  • Activation of the carboxylic acid using coupling agents like EDCI/HOBt to form the amide bond.
  • Solvent selection (e.g., DMF or THF) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of substituents (e.g., aromatic protons at δ 7.2–8.0 ppm, amide NH at δ 9.5–10.0 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.9504 for C₁₄H₁₂ClINO).
  • Infrared (IR) Spectroscopy : Detection of amide C=O stretch (~1650 cm⁻¹) and C-I stretch (~500 cm⁻¹).
  • X-ray Crystallography (if crystalline): For unambiguous structural confirmation using SHELX programs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) in related benzamide derivatives affect biological activity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace iodine with bromine or chlorine to assess changes in lipophilicity (logP) and target binding.
  • Biological Assays : Test modified compounds against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes due to steric/electronic effects of halogens .
  • Data Table :
DerivativeHalogen (X)IC₅₀ (nM)logP
X = IIodine12.33.8
X = BrBromine18.73.5
X = ClChlorine25.43.2

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

  • Methodological Answer :

  • Validation Tools : Use PLATON (TwwinWin) to check for twinning or SHELXL for refining disordered regions.
  • Data Collection : Optimize crystal mounting (low-temperature N₂ flow) to minimize thermal motion artifacts.
  • Error Analysis : Compare R-factor convergence trends; a sudden plateau may indicate unresolved solvent molecules or hydrogen bonding ambiguities.
  • Case Study : For a related compound (2-chloro-N-(4-chloro-3-iodophenyl)benzamide), anisotropic refinement of iodine atoms reduced R₁ from 0.05 to 0.03 .

Q. What strategies mitigate side reactions during iodination of the benzamide precursor?

  • Methodological Answer :

  • Controlled Iodination : Use N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize over-iodination.
  • Monitoring : TLC (hexane/ethyl acetate 3:1) to track reaction progress; quenching with Na₂S₂O₃ if excess iodine is detected.
  • Byproduct Identification : LC-MS to detect di-iodinated species (e.g., [M+126]⁺ for additional iodine).
  • Yield Optimization : Adjust stoichiometry (1.1 eq NIS) and reaction time (2–4 hrs) .

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